2-(1-Methylhydrazinyl)acetic acid
Description
Properties
IUPAC Name |
2-[amino(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-5(4)2-3(6)7/h2,4H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMZLUCRSBRPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299203 | |
| Record name | 2-(1-Methylhydrazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34670-47-8 | |
| Record name | 2-(1-Methylhydrazinyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34670-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylhydrazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 1 Methylhydrazinyl Acetic Acid
Direct Synthetic Routes and Reaction Optimizations
The direct synthesis of 2-(1-Methylhydrazinyl)acetic acid can be approached through two principal strategies: alkylation of a hydrazine (B178648) nitrogen to introduce the methyl or acetic acid group, or the hydrazinolysis of a suitable precursor to form the hydrazine backbone.
Alkylation-Based Approaches to the Hydrazine Nitrogen
Alkylation of the hydrazine moiety is a common method for the synthesis of substituted hydrazines. However, the presence of two nucleophilic nitrogen atoms in the hydrazine core necessitates strategies to control the site of alkylation.
One potential route involves the reaction of 1-methylhydrazine with a haloacetic acid derivative, such as ethyl bromoacetate (B1195939). In this scenario, the nucleophilicity of the two nitrogen atoms in 1-methylhydrazine plays a crucial role. The N1 nitrogen, bearing the methyl group, is generally considered more electron-rich and thus more nucleophilic due to the electron-donating inductive effect of the methyl group. This would favor the alkylation to occur at the N2 position, leading to the desired product framework. However, steric hindrance from the methyl group could also influence the reaction, potentially directing the incoming electrophile to the less hindered N1 nitrogen. The reaction of methylhydrazine with crotonic acid, for instance, requires high temperatures (around 200°C) for the amine to add to the alkene, highlighting the conditions that can be necessary for such additions. mnstate.edu
Another approach involves the selective N-methylation of an N'-acylhydrazone. This method utilizes a pre-formed acylhydrazone which can then be methylated. For example, the N-methylation of Fe(III) complexes of N-2-hydroxybenzaldehyde acylhydrazones with methyl iodide has been shown to proceed chemospecifically to give the N-methyl derivative in good yield, without O-methylation side reactions. nih.gov This strategy offers a pathway to introduce the methyl group after the acyl portion is already in place, potentially offering better control over the final substitution pattern.
To prevent unwanted side reactions and to control the regioselectivity of alkylation, the use of protecting groups is essential, particularly for the carboxyl group of the acetic acid moiety. The synthesis of N'-substituted Ddz-protected hydrazines for solid-phase synthesis of aza-peptides illustrates the importance of such strategies. Current time information in Bangalore, IN. Protecting the carboxyl group as an ester, for instance, a methyl or ethyl ester, prevents its acidic proton from interfering with base-catalyzed alkylation reactions and masks the carbonyl group from nucleophilic attack. nih.govresearchgate.net
The choice of protecting group is critical and must be orthogonal to other protecting groups used for the hydrazine nitrogens, meaning they can be removed under different conditions without affecting each other. Common protecting groups for carboxylic acids include esters, which can be cleaved by hydrolysis under acidic or basic conditions. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are widely used for protecting the amino groups of hydrazines and are removable under basic and acidic conditions, respectively. nih.govacs.org This orthogonality allows for the selective deprotection of the desired functional group at the appropriate stage of the synthesis.
When chiral centers are present in the starting materials or are formed during the reaction, the control and assessment of stereochemical outcomes become critical. For the synthesis of 2-(1-Methylhydrazinyl)acetic acid starting from achiral precursors like 1-methylhydrazine and ethyl bromoacetate, the product is achiral. However, if a chiral precursor is used, for example, a chiral haloacetic acid derivative, the stereochemistry at that center must be maintained throughout the synthesis. The use of mild reaction conditions and the careful choice of reagents and solvents can help to minimize racemization. The stereochemical purity of the final product can be assessed using techniques such as chiral chromatography or by measuring the optical rotation.
Hydrazinolysis-Based Approaches for Acetic Acid Moiety Introduction
An alternative to direct alkylation on the hydrazine core is the use of hydrazinolysis to introduce the acetic acid group. This typically involves the reaction of a hydrazine with a precursor containing the acetic acid moiety.
The reaction of a hydrazine derivative with an appropriate electrophile is a key step in this approach. For instance, the hydrazinolysis of an ester can form a hydrazide. A relevant example is the reaction of a substituted pyrazolo[3,4-b]quinoline with methyl chloroacetate (B1199739) to form an ester, which is then treated with hydrazine hydrate (B1144303) to yield the corresponding acetohydrazide. nih.gov This acetohydrazide can then be further modified.
The choice of the precursor is crucial for the success of the reaction. Halide precursors, such as ethyl bromoacetate or ethyl chloroacetate, are common electrophiles used to introduce the carboxymethyl group. researchgate.netekb.eg The reactivity of the halide (I > Br > Cl) will influence the reaction conditions required. Carbonyl precursors, like esters, can also be used, where the hydrazine acts as a nucleophile attacking the carbonyl carbon.
The conditions of the hydrazinolysis reaction, such as temperature, solvent, and the presence of a base, can significantly impact the yield and purity of the product. The reaction of methylhydrazine with dimethyl chlorothiophosphate, for example, yields different products depending on the reaction temperature, highlighting the importance of temperature control. rsc.org
The concepts of kinetic and thermodynamic control are relevant here. A kinetically controlled reaction, typically occurring at lower temperatures, will favor the product that is formed fastest, which may not be the most stable product. In contrast, a thermodynamically controlled reaction, usually at higher temperatures, will favor the most stable product. By carefully selecting the reaction conditions, it is possible to favor the formation of the desired isomer of 2-(1-Methylhydrazinyl)acetic acid. For example, the reaction between 1-methylhydrazine and an electrophile could potentially lead to alkylation at either nitrogen. By adjusting the temperature and reaction time, one might be able to selectively favor the formation of the thermodynamically more stable product.
Below is a table summarizing potential synthetic precursors and their roles:
| Precursor | Role in Synthesis | Relevant Reaction Type |
| 1-Methylhydrazine | Provides the methylated hydrazine core. | Alkylation, Hydrazinolysis |
| Ethyl Bromoacetate | Introduces the carboxymethyl group. | Alkylation |
| Ethyl Chloroacetate | Introduces the carboxymethyl group. | Alkylation |
| N-Acylhydrazone | Intermediate for selective N-methylation. | Methylation |
| Hydrazine Hydrate | Source of the hydrazine moiety. | Hydrazinolysis |
Multicomponent Reaction Strategies (e.g., Ugi, Passerini reactions with α-hydrazino acids)
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a product containing the essential atoms of all starting materials. diva-portal.org The Ugi and Passerini reactions, both centered around the unique reactivity of isocyanides, are prominent examples of MCRs that can be adapted for the synthesis of complex molecules like 2-(1-Methylhydrazinyl)acetic acid. nih.govnih.govresearchgate.net
Adaptation of Established Multicomponent Reactions for Hydrazinyl Acids
The classical Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov The reaction mechanism initiates with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. youtube.com An isocyanide attacks this activated imine, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion to yield the final product. nih.govyoutube.com
For the synthesis of peptidomimetics containing a hydrazinyl backbone, α-hydrazino acids can be used as the carboxylic acid component in Ugi-type reactions. A recent study demonstrated the use of enantiomerically pure α-hydrazino acids as bifunctional components in a Ugi MCR to generate highly functionalized 1,2-diazetidin-3-one derivatives. nih.gov This highlights the potential for adapting the Ugi reaction to incorporate hydrazinyl moieties. While specific literature detailing the direct use of 2-(1-Methylhydrazinyl)acetic acid in an Ugi reaction is limited, the established reactivity of analogous α-hydrazino acids provides a clear strategic framework. nih.gov
The Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net Its application is somewhat less common than the Ugi reaction, partly due to the potential metabolic instability of the resulting ester linkage. nih.gov However, numerous modifications have been developed to expand the scope of both Ugi and Passerini reactions, including the use of different acid partners, which suggests the feasibility of incorporating 2-(1-Methylhydrazinyl)acetic acid or its precursors. techniques-ingenieur.fr
Precursor Synthesis and Derivatization Approaches
The successful synthesis of 2-(1-Methylhydrazinyl)acetic acid is critically dependent on the availability and reactivity of its core precursors: a methylhydrazine source and a functionalized two-carbon acetic acid backbone.
Preparation of Substituted Methylhydrazine Precursors
Monomethylhydrazine is a key precursor and can be synthesized through various established methods. One industrial process involves the reaction of hydrazine monohydrochloride with methanol (B129727) in the presence of a catalyst like hydrazine dihydrochloride (B599025) or methyl chloride. google.comgoogle.com Another classic laboratory-scale synthesis involves the methylation of benzalazine (B126859) with dimethyl sulfate (B86663), followed by hydrolysis to release methylhydrazine, which is then isolated as its sulfate salt. orgsyn.org This method is reported to produce yields of 76–80%. orgsyn.org Other documented routes include the methylation of hydrazine hydrate with methyl iodide and the reduction of nitrosomethylurea. orgsyn.org Methylhydrazine itself is also utilized as a reducing agent in organic synthesis, for example, in the cobalt-catalyzed reduction of nitroarenes. organic-chemistry.org
Functionalization of Acetic Acid and Its Derivatives for Coupling
To couple with the methylhydrazine precursor, the acetic acid moiety must be appropriately functionalized. A standard approach for forming α-hydrazino acids involves the nucleophilic substitution of an α-halo acid with a hydrazine derivative. acs.orgnih.gov For the target compound, this would entail the reaction of 1-methylhydrazine with a haloacetic acid, such as bromoacetic acid or chloroacetic acid.
Alternatively, the carboxylic acid group can be activated to facilitate coupling. However, care must be taken, as studies have shown that using acetic acid as a solvent or acid catalyst in reactions with hydrazides can lead to unwanted N-acetylation as a side reaction. pharm.or.jpnih.govresearchgate.net This highlights the importance of protecting groups. For instance, in the context of solid-phase peptide synthesis, hydrazino acetic acid derivatives are often protected with Boc (tert-butyloxycarbonyl) groups to prevent side reactions like polymerization during activation and coupling. nih.gov A fully protected N,N,N'-tris(Boc)hydrazinoacetic acid has been shown to be a convenient reagent for preparing hydrazinopeptides with good yield and purity. nih.gov
Advanced Purification and Isolation Techniques for Synthetic Products
The purification of 2-(1-Methylhydrazinyl)acetic acid presents challenges due to its structural characteristics. As an analog of amino acids, it is a polar and likely zwitterionic compound, possessing both a basic hydrazinyl group and an acidic carboxylic acid group. waters.com These properties often lead to poor retention on traditional reversed-phase chromatography columns and can complicate isolation. waters.combiotage.com
Specialized chromatographic techniques are therefore essential for achieving high purity.
Reversed-Phase Chromatography with pH and Buffer Control : For ionizable compounds, adjusting the pH of the mobile phase can suppress ionization and improve retention and peak shape on reversed-phase columns. biotage.com The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can induce ion pairing, making the analyte more lipophilic and enhancing its retention. biotage.com
Hydrophilic Interaction Chromatography (HILIC) : HILIC is a powerful technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography. waters.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. nestgrp.com A thin aqueous layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention. waters.com
Zwitterionic Ion Chromatography (ZIC) : This technique employs stationary phases that have covalently bound zwitterionic functional groups. nestgrp.com It offers unique selectivity based on a combination of weak electrostatic and hydrophilic interactions, making it highly suitable for separating polar and charged molecules like amino acids and their derivatives. nestgrp.comdiva-portal.org
Flash Column Chromatography : For preparative scale, flash chromatography on silica (B1680970) gel has been successfully used to purify α-amino acid-N-carboxyanhydrides (NCAs), which are precursors to polypeptides. nih.gov This method is effective for removing impurities from both hydrophilic and hydrophobic molecules and can be faster than traditional recrystallization. nih.gov
In some cases, purification may involve acidification of an aqueous solution to a specific pH followed by extraction with an organic solvent like dichloromethane. google.com
Chromatographic Separation Methodologies for High Purity Isolation
The purification of 2-(1-methylhydrazinyl)acetic acid, a polar and potentially zwitterionic compound, often necessitates chromatographic techniques to achieve high purity. Due to its polar nature, traditional normal-phase chromatography on silica gel can be challenging. Therefore, alternative methods are more suitable.
Ion-exchange chromatography (IEC) is a powerful technique for purifying charged molecules like amino acids and their derivatives. acs.orgnih.gov Since 2-(1-methylhydrazinyl)acetic acid possesses both a basic hydrazine group and an acidic carboxylic acid group, it can exist as a cation, anion, or zwitterion depending on the pH. merckmillipore.comamericanpeptidesociety.org This property makes it an ideal candidate for IEC. A typical procedure would involve dissolving the crude product in a buffer at a specific pH to ensure the desired charge state and loading it onto an ion-exchange column (either cation or anion exchange). The column is then washed to remove uncharged impurities, and the bound product is subsequently eluted by changing the pH or increasing the salt concentration of the eluent. chemicalbook.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective method for separating highly polar compounds. nih.govwaters.com In HILIC, a polar stationary phase (such as one with zwitterionic sulfobetaine (B10348) ligands) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. merckmillipore.comnih.gov This technique allows for the retention and separation of polar analytes that are poorly retained in reversed-phase chromatography.
The selection of the appropriate chromatographic method and conditions, including the stationary phase, mobile phase composition, and pH, is crucial for achieving the desired purity of 2-(1-methylhydrazinyl)acetic acid.
Crystallization Protocols for Product Homogeneity and Yield Enhancement
A common strategy for crystallizing zwitterionic compounds involves adjusting the pH of an aqueous solution to the isoelectric point (pI) of the molecule. americanpeptidesociety.org At the pI, the net charge of the molecule is zero, minimizing its solubility in water and promoting crystallization. The crude 2-(1-methylhydrazinyl)acetic acid can be dissolved in either an acidic or basic aqueous solution, and the pH is then carefully adjusted to its pI, leading to the precipitation of the purified compound.
The choice of solvent is also critical. While water is often the primary solvent due to the polarity of the compound, the addition of a miscible organic solvent, such as ethanol (B145695) or isopropanol, can decrease the solubility of the product and induce crystallization. The cooling of a saturated solution is another widely used technique to initiate crystal formation. To ensure the formation of well-defined, homogeneous crystals, slow cooling and the avoidance of rapid precipitation are generally preferred. The use of additives, such as small amounts of other amino acids or surfactants, has also been reported to promote the crystallization of some amino acid derivatives by preventing aggregation and facilitating the formation of single crystals. Current time information in Bangalore, IN.diva-portal.orgnih.gov
Green Chemistry Principles in the Synthesis of 2-(1-Methylhydrazinyl)acetic Acid
The application of green chemistry principles to the synthesis of 2-(1-methylhydrazinyl)acetic acid is essential for developing environmentally sustainable processes. Key areas of focus include the use of benign solvents, maximizing atom economy, and process intensification.
Development of Environmentally Benign Solvent Systems
Traditional organic solvents often pose environmental and health hazards. Consequently, the development of syntheses in environmentally benign solvents is a primary goal of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. For the synthesis of hydrazine derivatives, conducting reactions in aqueous media can be highly advantageous. nih.gov The alkylation of methylhydrazine with a haloacetic acid could potentially be performed in water, possibly with the aid of a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.
Furthermore, the use of organocatalysts, such as L-proline, has been shown to be effective for the synthesis of hydrazide derivatives under mild and environmentally friendly conditions, sometimes even in the absence of a solvent (solvent-free conditions). ionicviper.org Exploring the use of such catalysts for the synthesis of 2-(1-methylhydrazinyl)acetic acid could significantly reduce the environmental impact of the process.
Atom Economy and Process Intensification Studies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgnumberanalytics.comjocpr.com Substitution reactions, such as the alkylation of methylhydrazine with a haloacetic acid, inherently generate by-products (e.g., a salt), which can lower the atom economy. acs.orggoogle.com
To improve the atom economy, alternative synthetic routes could be explored. For instance, addition reactions, which have a theoretical atom economy of 100%, would be ideal. While a direct addition reaction for this specific synthesis may not be readily apparent, process optimization to minimize side reactions and maximize the yield of the desired product is crucial.
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can also contribute to a greener synthesis. This can involve using continuous flow reactors, which offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purities in shorter reaction times compared to traditional batch processes.
Below is a table summarizing the green chemistry considerations for the synthesis of 2-(1-Methylhydrazinyl)acetic acid:
| Green Chemistry Principle | Application in the Synthesis of 2-(1-Methylhydrazinyl)acetic Acid |
| Use of Benign Solvents | - Utilizing water as the reaction solvent. - Exploring solvent-free reaction conditions. |
| Catalysis | - Investigating the use of recyclable organocatalysts like L-proline. - Employing heterogeneous catalysts for easy separation and reuse. |
| Atom Economy | - Optimizing reaction conditions to maximize the incorporation of reactant atoms into the final product. - Exploring alternative synthetic routes with higher atom economy. |
| Process Intensification | - Utilizing continuous flow reactors for improved efficiency and safety. |
Chemical Reactivity and Mechanistic Investigations of 2 1 Methylhydrazinyl Acetic Acid
Reactions Centered at the Hydrazine (B178648) Nitrogen Atom
The hydrazine moiety in 2-(1-methylhydrazinyl)acetic acid is a key center of reactivity, participating in a variety of chemical transformations. The presence of two nitrogen atoms with lone pairs of electrons confers nucleophilic character, making them susceptible to reactions with electrophiles.
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and widely utilized transformation in organic synthesis. ictp.itlibretexts.org This condensation reaction is typically catalyzed by the addition of a few drops of acid, such as glacial acetic acid, and often involves refluxing in a solvent like ethanol (B145695) for several hours. ictp.it The formation of the C=N bond in hydrazones is a reversible process and is a subset of the broader class of imine formation reactions. masterorganicchemistry.comlibretexts.org
The mechanism of imine formation from primary amines and carbonyl compounds generally proceeds through a series of steps: nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. libretexts.org Deprotonation then yields the final imine product. libretexts.org Hydrazone formation follows a similar mechanistic pathway. libretexts.orgmasterorganicchemistry.com
The rate of hydrazone and oxime formation can be significantly accelerated by general acid catalysis. nih.gov However, if the pH is too low, the reaction rate can decrease due to protonation of the nucleophilic hydrazine, which reduces its reactivity. nih.gov
Table 1: Examples of Hydrazone Formation Reactions
| Hydrazine Derivative | Carbonyl Compound | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Hydrazides | Aldehydes/Ketones | Hydrazones | Ethanol, catalytic acetic acid, reflux | ictp.it |
| Hydrazine (H₂NNH₂) | Aldehydes/Ketones | Hydrazone | - | libretexts.org |
| Salicyloylhydrazine | (2-formylphenoxy) acetic acid | Mononucleating hydrazone ligand | - | ictp.it |
| Isatin | 2-thiophenecarboxylic acid hydrazide | Hydrazone derivatives | Condensation reaction | researchgate.net |
The nitrogen atoms of the hydrazine group in 2-(1-methylhydrazinyl)acetic acid can undergo acylation, sulfonylation, and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), is a common reaction for hydrazides. For instance, treatment of hydrazides with acetic acid can lead to acetylation, a side reaction that can be problematic in certain synthetic procedures like peptide synthesis via the azide (B81097) coupling method. pharm.or.jpnih.govresearchgate.net Studies have shown that the rate of acetylation is dependent on the concentration of the acetic acid. pharm.or.jp Formylation of hydrazides with formic acid occurs much more rapidly than acetylation. pharm.or.jpnih.govresearchgate.net A new method for the N-acetylation of methyl hydrazones using acetic acid in the presence of PdCl₂ as a catalyst has also been developed. researchgate.net
Alkylation of hydrazines can also occur. For example, phthalimide (B116566) alkylation can be used to prepare primary amines, where the N-H hydrogen of the imide is deprotonated and the resulting anion is alkylated. latech.edu
Table 2: Examples of Acylation Reactions of Hydrazides
| Hydrazide | Acylating Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Benzyloxycarbonylalanine hydrazide | Acetic acid | Acetylated hydrazide | 20°C | pharm.or.jp |
| Hydrazides | Acetic acid/Formic acid | Acetylated/Formylated hydrazide | - | nih.govresearchgate.net |
| Methyl hydrazones | Acetic acid | N-acetylated methyl hydrazones | PdCl₂ catalyst | researchgate.net |
The reactivity of the hydrazine group, often after initial condensation with a carbonyl compound, allows for subsequent cyclization and annulation reactions to form a variety of heterocyclic systems. These reactions are of significant interest in medicinal chemistry and materials science due to the diverse biological and physical properties of the resulting heterocycles.
Hydrazones derived from 2-(1-methylhydrazinyl)acetic acid can be valuable intermediates for the synthesis of nitrogen-containing heterocycles. For example, the reaction of α-amino acid phenylhydrazides with levulinic acid leads to the formation of imidazolidin-4-one (B167674) intermediates, which can then undergo a second ring closure to yield dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives. researchgate.net
The formation of 1,2,3-triazoles is another important transformation. These can be synthesized through the 1,3-dipolar cycloaddition of azides with alkynes. nih.govcapes.gov.br A high-yielding synthesis of 5-hydroxy-1,2,3-triazoles has been reported from the reaction of β-ketoesters and azides. nih.gov Furthermore, 2H-azirine-2-carbonyl azides can rearrange to form 2-(1H-tetrazol-1-yl)acetic acid derivatives in the presence of nucleophiles. nih.gov
Cobalt-catalyzed reactions utilizing a 2-(1-methylhydrazinyl)pyridine directing group have been developed for the synthesis of various heterocyclic structures. researchgate.netglobethesis.comrsc.orgrsc.orgnih.gov These include the C-H activation and annulation of benzoic hydrazides with alkynes to form isoquinoline (B145761) backbones and the cyclization of thiophene-2-carbohydrazides with maleimides to produce thiophene-fused pyridones. researchgate.netrsc.orgrsc.org
Table 3: Examples of Heterocycle Formation from Hydrazine Derivatives
| Starting Materials | Product Heterocycle | Conditions/Catalyst | Reference |
|---|---|---|---|
| α-Amino acid phenylhydrazides, levulinic acid | Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-diones | - | researchgate.net |
| Azides, Alkynes | 1,2,3-Triazoles | 1,3-Dipolar cycloaddition | nih.govcapes.gov.br |
| β-Ketoesters, Azides | 5-Hydroxy-1,2,3-triazoles | - | nih.gov |
| Benzoic hydrazides, Alkynes | Isoquinolines | Cobalt catalyst, 2-(1-methylhydrazinyl)pyridine directing group | rsc.org |
| Thiophene-2-carbohydrazides, Maleimides | Thiophene-fused pyridones | Cobalt catalyst, 2-(1-methylhydrazinyl)pyridine directing group | researchgate.netrsc.org |
| Benzoic hydrazides, Maleimides | Spirosuccinimides | Cobalt catalyst, 2-(1-methylhydrazinyl)pyridine directing group | nih.gov |
Intramolecular cyclization reactions of derivatives of 2-(1-methylhydrazinyl)acetic acid can lead to the formation of complex cyclic structures with defined stereochemistry. The stereochemical outcome of these reactions is a critical aspect, and significant research has been dedicated to achieving stereocontrol.
For instance, acetic acid can promote the tandem cyclization of in situ generated 1,3-dipoles, leading to the stereoselective formation of dispiroimidazolidinyl and dispiropyrrolidinyl oxindoles with multiple chiral centers. rsc.org Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of TsNHNH₂ has been shown to produce polysubstituted indenes through a cationic cyclization pathway. rsc.org
The stereocontrol in radical cyclizations of acyclic dihalides has been investigated, demonstrating that the reaction topography can be manipulated to control the stereochemical outcome. nih.gov More recently, an enantioselective organocatalytic strategy has been developed for the construction of inherently chiral seven- and eight-membered rings with high levels of stereocontrol. chemrxiv.orgchemrxiv.org
Redox Chemistry: Controlled Oxidation and Reduction Pathways
The presence of the hydrazine group makes 2-(1-Methylhydrazinyl)acetic acid susceptible to redox transformations. The N-methyl group and the adjacent carboxylic acid moiety modulate the reactivity of the hydrazine core, influencing the pathways of oxidation and reduction.
The oxidation of the 1-methylhydrazinyl group can lead to several products, depending on the oxidant and reaction conditions. Mild oxidation can selectively target the hydrazine nitrogen atoms to form azo or hydrazo derivatives. For instance, the oxidation of N-acylhydrazones, which are structurally related, has been shown to yield 1,3,4-oxadiazoles through an oxidative cyclization process, indicating the propensity of the oxidized hydrazine intermediate to undergo further reactions. rsc.org The oxidation of N-methyl-N-formylhydrazine has been shown to produce intermediates such as diazenium (B1233697) ions or diazenes. nih.gov
Controlled oxidation of 2-(1-Methylhydrazinyl)acetic acid is expected to proceed similarly. The use of specific oxidizing agents can, in principle, lead to the formation of a methyl-substituted azo-acetic acid derivative. The reaction of aryl hydrazides with reagents like Bobbitt's salt (an oxoammonium salt) has been demonstrated to produce aromatic diazenes efficiently. masterorganicchemistry.com This suggests that similar metal-free, selective oxidation protocols could be applicable. The oxidation of hydrazines with agents like cupric (Cu²⁺) or ferric (Fe³⁺) ions often proceeds via an initial formation of an unstable azo compound, which can then undergo further reactions. youtube.com
For 2-(1-Methylhydrazinyl)acetic acid, a similar multi-electron oxidation pathway at an electrode surface is anticipated. The presence of the carboxylic acid group may influence the adsorption and orientation of the molecule at the electrode surface, thereby affecting the redox potentials and reaction mechanism. The electrochemical oxidation of hydrazine itself is highly dependent on the pH of the medium and the nature of the electrode material. youtube.compeptide.comnih.govnih.gov It is expected that the redox potential of 2-(1-Methylhydrazinyl)acetic acid would also be pH-dependent due to the proton-coupled nature of hydrazine oxidation. The initial step would likely involve the oxidation of the hydrazine moiety, potentially forming a reactive diazenium intermediate, analogous to what has been proposed for other methylhydrazine derivatives. nih.govdtic.mil
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of 2-(1-Methylhydrazinyl)acetic acid allows for a variety of derivatization reactions, including the formation of esters, amides, and peptide bonds. These transformations are fundamental in modifying the molecule's properties for various applications.
The synthesis of esters and amides from carboxylic acids is a cornerstone of organic synthesis. For 2-(1-Methylhydrazinyl)acetic acid, these reactions must be compatible with the potentially reactive hydrazine moiety.
Incorporating 2-(1-Methylhydrazinyl)acetic acid into a peptide chain presents challenges similar to those encountered with other N-substituted amino acids, particularly N-methylated amino acids. monash.edunih.govcdnsciencepub.com The steric hindrance from the N-methyl group and the altered nucleophilicity of the secondary amine can make peptide bond formation difficult and may require specialized coupling reagents to achieve high yields and avoid side reactions like racemization. cdnsciencepub.com
Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt), can be employed. peptide.comnih.gov However, more potent coupling agents are often necessary for sterically hindered couplings. peptide.comuniurb.it Reagents based on phosphonium (B103445) or aminium salts have proven to be highly effective. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently used for coupling N-methylated amino acids and have shown superior performance in minimizing side reactions and achieving high yields. peptide.comacs.orgnih.gov Studies on the solid-phase synthesis of peptides containing hydrazino acids have successfully utilized HATU/HOBt as the coupling system for the hydrazino acid residue. acs.org
| Coupling Reagent Class | Specific Reagent(s) | General Applicability and Notes | Reference(s) |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Commonly used, often with additives like HOBt or HOAt to suppress racemization. DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble. | masterorganicchemistry.compeptide.comnih.gov |
| Phosphonium Salts | BOP, PyBOP | Highly efficient for hindered couplings. PyBOP is a common choice for routine and difficult couplings. | peptide.com |
| PyAOP | Reported to be particularly effective for coupling N-methyl amino acids, including to other N-methylated residues. | peptide.com | |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | Very efficient and fast-acting reagents. HCTU can be more effective than HBTU in some cases. Excess reagent should be avoided to prevent N-terminal capping. | uniurb.it |
| HATU | Considered one of the most effective reagents for difficult couplings, including N-methylated and hydrazino amino acids, due to the anchimeric assistance from the pyridine (B92270) nitrogen in the HOAt leaving group. | peptide.comacs.org |
The synthesis of amides and esters from 2-(1-Methylhydrazinyl)acetic acid can be achieved through various standard methods, provided the conditions are chosen to be compatible with the hydrazine functionality.
Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common method. masterorganicchemistry.com However, care must be taken as the hydrazine group can be protonated, potentially affecting its stability. Alternative, milder methods may be preferable. For example, using N-bromosuccinimide (NBS) as a catalyst allows for the esterification of various carboxylic acids under neutral conditions. nih.govresearchgate.net Another approach involves the use of dried Dowex H+ resin, with or without sodium iodide, which provides an effective and reusable catalyst system. nih.gov
Amidation: Direct amidation of the carboxylic acid with an amine is often challenging and may require activating agents. masterorganicchemistry.com The use of coupling reagents, as discussed in the previous section, is the most common strategy. uniurb.itnih.govorganic-chemistry.org For instance, activating the carboxylic acid with EDC followed by the addition of the desired amine is a widely used protocol. acs.org Alternatively, boronic acid derivatives have been developed as catalysts for direct amidation at room temperature, offering a mild route to amide bond formation. organic-chemistry.org The synthesis of hydrazides from esters via reaction with hydrazine hydrate (B1144303) is also a well-established transformation. researchgate.net
| Reaction Type | Reagents/Catalyst | General Conditions | Notes | Reference(s) |
|---|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux in excess alcohol. | Classical Fischer esterification; potential for side reactions with the hydrazine group. | masterorganicchemistry.com |
| Alcohol, N-Bromosuccinimide (cat.) | Neat or in a solvent, typically heated (e.g., 70°C). | Metal-free and mild conditions, offering good yields for various acids. | nih.govresearchgate.net | |
| Amidation | Amine, Coupling Reagent (e.g., EDC, HATU), Base | Room temperature in a suitable solvent like DMF or DCM. | Standard peptide coupling conditions; highly efficient and broadly applicable. | nih.govacs.org |
| Amine, Boronic Acid (cat.), Molecular Sieves | Room temperature in a suitable solvent. | Catalytic, direct amidation under mild conditions. | organic-chemistry.org |
Decarboxylation Pathways and Subsequent Transformations
The structural arrangement of 2-(1-methylhydrazinyl)acetic acid, featuring a carboxylic acid function directly attached to a carbon atom bearing a substituted hydrazine group, suggests potential for decarboxylation under specific conditions. The reactivity in this context is governed by the stability of the intermediates formed upon the loss of carbon dioxide.
While specific studies on the decarboxylation of 2-(1-methylhydrazinyl)acetic acid are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related heterocyclic and substituted acetic acids. The decarboxylation of such acids is often not a spontaneous process at room temperature but can be induced thermally or with the aid of catalysts.
For many heterocyclic acetic acids, the rate of decarboxylation is significantly influenced by the nature of the heterocycle and the substituents present. rsc.org The reaction is believed to proceed through the neutral species, either the free acid or a zwitterion. rsc.org The formation of a zwitterionic intermediate, where the carboxyl group is deprotonated and a nitrogen atom in the heterocyclic ring is protonated, is considered a key step that facilitates the elimination of CO2. rsc.orgcapes.gov.br In the case of 2-(1-methylhydrazinyl)acetic acid, a similar zwitterionic intermediate could be formed through proton transfer from the carboxylic acid to one of the hydrazine nitrogen atoms.
Heating is a common method to promote decarboxylation. For instance, β-keto acids readily decarboxylate upon heating, a process facilitated by a cyclic transition state involving the β-carbonyl group. masterorganicchemistry.com Although 2-(1-methylhydrazinyl)acetic acid is not a β-keto acid, the presence of the nucleophilic hydrazine group could potentially influence the stability of the α-carbon, affecting the conditions required for thermal decarboxylation.
Catalytic methods can also be employed to lower the energy barrier for decarboxylation. Both acid and base catalysis are known to be effective. Basic catalysts can enhance the rate of decarboxylation by promoting the deprotonation of the carboxylic acid, which can be a controlling step in the reaction mechanism. researchgate.net Conversely, acid catalysis can facilitate the reaction in other substrates. Various metal-based catalysts, such as those involving copper or silver, have been shown to effectively catalyze the decarboxylation of aromatic and heteroaromatic carboxylic acids. organic-chemistry.org
Table 1: Comparison of Decarboxylation Conditions for Related Carboxylic Acids
| Compound Class | Conditions | Mechanism/Notes | Source |
| β-Keto Acids | Heating (often mild) | Proceeds via a cyclic (enol) intermediate. | masterorganicchemistry.com |
| Malonic Acids | Heating | Similar to β-keto acids, readily lose CO2. | masterorganicchemistry.com |
| Heterocyclic Acetic Acids | Varies; often requires heating | Rate depends on the heterocycle; zwitterionic intermediate is key. | rsc.org |
| Phenylacetic Acids | Copper-catalyzed, aerobic oxidation | One-pot protocol to yield aromatic carbonyls. | organic-chemistry.org |
| Naphthenic Acids | Basic catalysts (e.g., modified MgO) at 150-300 °C | Deprotonation of the acid is a key step. | researchgate.net |
Synergistic and Orthogonal Reactivity of Multiple Functional Groups
The coexistence of a carboxylic acid and a methylhydrazine moiety within the same molecule gives rise to complex reactivity, where the functional groups can interact, influencing each other's chemical behavior.
The reactivity of 2-(1-methylhydrazinyl)acetic acid is intrinsically linked to its three-dimensional structure and the non-covalent interactions between its functional groups. The molecule's conformation dictates the spatial orientation of the carboxylic acid and the methylhydrazine groups, which in turn affects their accessibility and reactivity.
A key feature is the potential for intramolecular hydrogen bonding. The acidic proton of the carboxyl group can form a hydrogen bond with either of the lone pairs on the hydrazine nitrogen atoms. This interaction can lead to the formation of a stable, quasi-cyclic conformation. Such intramolecular hydrogen bonds are known to influence the stability and reactivity of molecules, as seen in compounds like 2,2-di(pyridin-2-yl)acetic acid, where the carboxyl proton interacts with a pyridine nitrogen atom. nih.gov The formation of this internal hydrogen bond can decrease the acidity of the carboxylic proton and influence the nucleophilicity of the hydrazine nitrogens.
The structure of 2-(1-methylhydrazinyl)acetic acid, containing both nitrogen (hydrazine) and oxygen (carboxylate) donor atoms, makes it an excellent candidate as a chelating ligand for metal ions. mdpi.comnih.gov Chelation involves the formation of two or more separate coordinate bonds between a ligand and a single central metal atom, resulting in the formation of stable heterocyclic rings. mdpi.com
In the presence of transition metal ions, 2-(1-methylhydrazinyl)acetic acid can act as a multidentate ligand. Upon deprotonation, the carboxylate group provides a negatively charged oxygen donor. The two nitrogen atoms of the hydrazine moiety each possess a lone pair of electrons, making them available for coordination. irphouse.com This arrangement allows the molecule to function as a bidentate or potentially a tridentate ligand.
A likely and stable coordination mode would involve the formation of a five-membered chelate ring through the coordination of the carboxylate oxygen and the terminal nitrogen (N2) of the hydrazine group. This is a common feature in the coordination chemistry of amino acids and their derivatives. Alternatively, it could coordinate through both nitrogen atoms, though this would form a less stable four-membered ring. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the presence of other competing ligands. mdpi.comias.ac.in Hydrazine and its derivatives are well-known to act as bridging ligands, linking two metal centers, which adds another layer of potential complexity to the coordination chemistry of this molecule. irphouse.com
The formation of a metal complex with 2-(1-methylhydrazinyl)acetic acid leads to significant changes in both its structural and electronic properties. The geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) is determined by the coordination number and electronic configuration of the central metal ion. mdpi.com
Structural Effects: Coordination to a metal ion fixes the conformation of the ligand. Bond lengths and angles within the 2-(1-methylhydrazinyl)acetic acid molecule will be altered upon chelation. For instance, the C=O and C-O bond lengths of the carboxylate group will become more similar due to resonance delocalization upon coordination. These structural changes can be definitively characterized using single-crystal X-ray diffraction if suitable crystals can be obtained. nih.gov
Electronic Effects: The electronic properties of both the ligand and the metal ion are modified upon complex formation. These changes are readily observed using various spectroscopic techniques:
Infrared (IR) Spectroscopy: The stretching frequency of the C=O bond of the carboxylic acid will shift to a lower wavenumber upon coordination to the metal ion. Similarly, the N-H and N-N stretching vibrations of the hydrazine moiety will be altered. ias.ac.in
UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes with d-electrons, new electronic absorptions corresponding to d-d transitions may appear in the visible region. Additionally, intense charge-transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), can be observed, often in the UV region. nih.gov These bands are a direct consequence of the new electronic orbitals formed in the metal complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the ligand will change upon coordination due to the influence of the metal ion's magnetic field and the redistribution of electron density.
Table 2: Expected Spectroscopic Shifts Upon Metal Complexation
| Spectroscopic Technique | Observable Parameter | Expected Change Upon Coordination | Rationale | Source |
| IR Spectroscopy | ν(C=O) of carboxylate | Shift to lower frequency | Weakening of the C=O bond due to electron donation to the metal. | ias.ac.in |
| IR Spectroscopy | ν(N-H) of hydrazine | Shift in frequency | Involvement of nitrogen lone pair in coordination. | irphouse.com |
| UV-Vis Spectroscopy | Absorption Bands | Appearance of new bands (d-d transitions, charge transfer) | Formation of a new coordination compound with different electronic energy levels. | nih.gov |
| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C) | Significant shifts of nuclei near coordination sites | Alteration of the electronic environment around the nuclei. | ias.ac.in |
Detailed Mechanistic Investigations of Key Transformations
Identification and Characterization of Reaction Intermediates
Many chemical reactions proceed through a series of short-lived, high-energy molecules known as reaction intermediates. The identification and characterization of these transient species are paramount for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are often employed to detect and structurally characterize these intermediates. Trapping experiments, where a chemical agent is introduced to react specifically with an intermediate, can also provide evidence for its existence. Currently, there is no published research detailing the isolation or characterization of any reaction intermediates formed during transformations of 2-(1-Methylhydrazinyl)acetic acid.
Theoretical and Computational Chemistry Studies of 2 1 Methylhydrazinyl Acetic Acid
Molecular Structure, Conformation, and Tautomerism Analysis
The structural features of 2-(1-methylhydrazinyl)acetic acid are governed by the interplay of its flexible backbone and the potential for various non-covalent interactions.
The conformational landscape of 2-(1-methylhydrazinyl)acetic acid is complex due to the rotational freedom around the C-C and C-N bonds. In the gas phase, the molecule is expected to adopt conformations that minimize steric hindrance and maximize stabilizing intramolecular interactions. Computational studies on similar small organic molecules suggest that a variety of low-energy conformers can coexist.
In the solution phase, the conformational equilibrium is further influenced by interactions with solvent molecules. Polar solvents would likely stabilize more extended conformations where the polar groups can engage in intermolecular hydrogen bonding with the solvent. The presence of different conformers can be investigated computationally by performing a systematic scan of the potential energy surface.
Intramolecular hydrogen bonding plays a crucial role in dictating the preferred conformation of 2-(1-methylhydrazinyl)acetic acid. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the hydrazine (B178648) moiety provides both donor (N-H) and acceptor (lone pair on nitrogen) sites. This can lead to the formation of pseudo-rings, which restrict conformational freedom. One such arrangement, analogous to the "hydrazino turn" observed in some hydrazine derivatives, could involve a hydrogen bond between the carboxylic proton and one of the nitrogen atoms of the hydrazine group. rsc.org The strength and geometry of these intramolecular hydrogen bonds can be quantitatively assessed through computational methods. osti.govrsc.org
Tautomerism is another important aspect to consider for this molecule. nih.gov The presence of both an acidic proton on the carboxylic acid and basic nitrogen atoms in the hydrazine group allows for the existence of zwitterionic tautomers. In this form, the carboxylic proton is transferred to one of the nitrogen atoms, resulting in a carboxylate anion and a hydrazinium (B103819) cation within the same molecule. The relative stability of the neutral and zwitterionic forms is highly dependent on the environment, with polar solvents favoring the zwitterionic tautomer.
Electronic Structure and Quantum Chemical Properties
Quantum chemical calculations offer a powerful tool to understand the electronic properties and reactivity of 2-(1-methylhydrazinyl)acetic acid.
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of a molecule based on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org For 2-(1-methylhydrazinyl)acetic acid, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically on the nitrogen atoms with their lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the carboxylic acid group, particularly the π* orbital of the carbonyl group.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals also predicts the sites of electrophilic and nucleophilic attack. The nitrogen atoms of the hydrazine group (HOMO) are susceptible to attack by electrophiles, while the carbonyl carbon (LUMO) is a likely site for nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties
| Orbital | Predicted Primary Localization | Implied Reactivity |
|---|---|---|
| HOMO | Hydrazine Nitrogen Atoms | Nucleophilic, site for electrophilic attack |
The distribution of electron density within 2-(1-methylhydrazinyl)acetic acid is non-uniform due to the presence of electronegative oxygen and nitrogen atoms. This results in a permanent dipole moment and a characteristic molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. nih.govpearson.com
Table 2: Predicted Electrostatic Potential Features
| Molecular Region | Predicted Electrostatic Potential | Chemical Character |
|---|---|---|
| Carboxylic Acid Oxygen Atoms | Negative | Nucleophilic / Hydrogen Bond Acceptor |
| Hydrazine Nitrogen Atoms | Negative | Nucleophilic / Hydrogen Bond Acceptor |
| Carboxylic Acid Hydrogen Atom | Positive | Electrophilic / Acidic |
The pKa of a molecule is a measure of its acidity. omnicalculator.commasterorganicchemistry.com For 2-(1-methylhydrazinyl)acetic acid, there are two key ionizable groups: the carboxylic acid and the protonated hydrazine moiety. Theoretical methods can be employed to predict the pKa values of these groups. These calculations often involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, typically using a continuum solvation model. chemrxiv.orgquora.com
The carboxylic acid group is expected to have a pKa value typical for a carboxylic acid, likely in the range of 2-5. The basicity of the hydrazine nitrogen atoms can be characterized by the pKa of their conjugate acids. Hydrazine itself has a pKa of about 8.1 for its conjugate acid. The presence of the electron-withdrawing acetic acid group attached to one of the nitrogens would be expected to decrease the basicity of the hydrazine moiety, thus lowering the pKa of its conjugate acid.
Table 3: Predicted pKa Values
| Ionizable Group | Predicted pKa Range | Notes |
|---|---|---|
| Carboxylic Acid (-COOH) | 2 - 5 | Typical range for carboxylic acids. |
Reaction Pathway Modeling and Transition State Analysis
The study of chemical reactions at a molecular level is a cornerstone of computational chemistry. By modeling reaction pathways and identifying transition states, chemists can predict reaction feasibility, understand catalytic mechanisms, and design more efficient synthetic routes.
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
A hypothetical reaction mechanism for the formation of a derivative of 2-(1-Methylhydrazinyl)acetic acid, for example, its condensation with an aldehyde, could be modeled. The computational approach would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, 2-(1-Methylhydrazinyl)acetic acid and the aldehyde, would be optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure for the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the aldehyde would be performed. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it connects the reactants and the desired intermediate or product. nih.gov
Catalytic Cycles: If a catalyst is involved, its role in stabilizing intermediates and lowering the activation energy of the transition states would be explicitly modeled, creating a complete catalytic cycle.
These computational models provide a detailed, step-by-step visualization of the reaction, offering insights into the electronic and structural changes that occur.
Calculation of Activation Barriers and Energy Profiles
For a hypothetical reaction involving 2-(1-Methylhydrazinyl)acetic acid, computational methods such as DFT can provide quantitative estimates of these energy barriers. The energy profile plots the energy of the system as a function of the reaction coordinate, illustrating the energy of all intermediates and transition states.
Table 1: Illustrative Energy Profile for a Hypothetical Reaction of 2-(1-Methylhydrazinyl)acetic Acid
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 2-(1-Methylhydrazinyl)acetic acid + Aldehyde | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate 1 | Tetrahedral intermediate | -5.8 |
| TS2 | Transition state for water elimination | +12.5 |
| Products | Hydrazone derivative + Water | -10.3 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from computational studies. The actual values would depend on the specific reactants and the level of theory used in the calculations.
Such energy profiles are invaluable for comparing different possible reaction pathways and identifying the most likely mechanism. For example, they can help determine whether a reaction proceeds through a concerted or a stepwise mechanism.
Prediction of Spectroscopic Properties for Mechanistic Insights
Beyond reaction energetics, computational chemistry is a powerful tool for predicting spectroscopic properties. These predictions can aid in the identification of transient species, the characterization of different conformers, and the interpretation of experimental spectra to gain deeper mechanistic insights.
Vibrational Spectroscopy Simulations for Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each conformer of a molecule has a unique set of vibrational frequencies. Computational simulations can predict these frequencies with a high degree of accuracy.
For 2-(1-Methylhydrazinyl)acetic acid, different conformations can arise from the rotation around the C-C and C-N single bonds. By performing geometry optimizations and frequency calculations for each possible conformer, a theoretical vibrational spectrum can be generated.
Table 2: Predicted Vibrational Frequencies for a Hypothetical Conformer of 2-(1-Methylhydrazinyl)acetic Acid
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| ν(O-H) | Carboxylic acid O-H stretch | ~3450 |
| ν(N-H) | Hydrazine N-H stretch | ~3300 |
| ν(C=O) | Carbonyl C=O stretch | ~1720 |
| δ(CH₃) | Methyl group bending | ~1450 |
| ν(C-N) | Carbon-Nitrogen stretch | ~1100 |
Note: These are representative frequencies and would vary slightly between different conformers. The predictions are based on general values for these functional groups.
By comparing the predicted spectra of different conformers with experimental IR or Raman spectra, it is possible to determine the dominant conformation of the molecule in a given environment. This information is crucial for understanding its reactivity, as the shape of a molecule can significantly influence how it interacts with other molecules.
Electronic Spectroscopy Simulations for Excited State Analysis
Electronic spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate electronic spectra. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
Simulating the electronic spectrum of 2-(1-Methylhydrazinyl)acetic acid and its potential reaction intermediates or products can provide valuable mechanistic information. For example, the formation of a conjugated system, such as in a hydrazone derivative, would lead to a significant red-shift (shift to longer wavelength) in the predicted λmax compared to the reactants.
Table 3: Illustrative Predicted Electronic Transitions for 2-(1-Methylhydrazinyl)acetic Acid and a Hydrazone Derivative
| Compound | Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| 2-(1-Methylhydrazinyl)acetic acid | n → σ | ~195 | 0.05 |
| n → π (C=O) | ~210 | 0.01 | |
| Hydrazone Derivative | π → π* | ~280 | 0.45 |
Note: These values are hypothetical and illustrative. The actual values would depend on the specific structures and the computational method employed.
By tracking the changes in the predicted electronic spectrum along a reaction pathway, it is possible to identify the electronic nature of excited states and understand how the electronic structure of the molecule evolves during a reaction. This can be particularly useful for studying photochemical reactions or reactions involving colored species.
Applications in Advanced Organic Synthesis and Materials Chemistry Utilizing 2 1 Methylhydrazinyl Acetic Acid
A Versatile Building Block for Complex Organic Molecules
The inherent reactivity of its distinct functional groups allows 2-(1-Methylhydrazinyl)acetic acid to serve as a linchpin in the synthesis of elaborate organic structures. The hydrazine (B178648) component is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds, while the carboxylic acid provides a handle for amide bond formation, esterification, or further functional group transformations. This dual reactivity is the cornerstone of its application as a synthetic precursor.
Precursor to Nitrogen-Rich Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The hydrazine group of 2-(1-Methylhydrazinyl)acetic acid is a key reactive center for the construction of these important ring systems.
The synthesis of pyridazine, pyrazole (B372694), and triazole derivatives often relies on the reaction of a hydrazine-containing compound with a suitable 1,3- or 1,2-dicarbonyl species or their synthetic equivalents. While specific literature detailing the use of 2-(1-Methylhydrazinyl)acetic acid is nascent, its structural motifs are analogous to commonly used precursors. For instance, the reaction of a hydrazine with a β-dicarbonyl compound is a classic method for pyrazole synthesis. Similarly, 1,2,4-triazoles can be formed through the condensation of a hydrazine with a derivative containing a reactive nitrile or imine group. The presence of the acetic acid moiety on the methyl-substituted nitrogen offers a point for further derivatization or to influence the regiochemical outcome of the cyclization.
General synthetic strategies for these heterocycles using hydrazine precursors are well-established. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the synthesis of 1,2,3-triazoles. In this context, the hydrazine moiety could be converted to an azide (B81097) to participate in such reactions.
Table 1: Potential Reactions for Heterocycle Synthesis
| Heterocycle | Potential Reactant for 2-(1-Methylhydrazinyl)acetic acid | Reaction Type |
| Pyridazine | 1,4-Dicarbonyl compound | Condensation/Cyclization |
| Pyrazole | 1,3-Dicarbonyl compound | Knorr Pyrazole Synthesis |
| 1,2,4-Triazole | Acyl-imidate or similar | Condensation/Cyclization |
Note: This table represents potential synthetic pathways based on the known reactivity of hydrazines; specific examples with 2-(1-Methylhydrazinyl)acetic acid are not widely reported.
The construction of more complex fused and bridged heterocyclic systems often involves intramolecular reactions where different parts of a molecule are stitched together. The dual functionality of 2-(1-Methylhydrazinyl)acetic acid makes it an intriguing candidate for such transformations. For example, after incorporation into a larger molecule via its carboxylic acid group, the pendant methylhydrazinyl moiety could undergo an intramolecular cyclization onto another functional group within the molecule to form a fused or bridged structure.
Methodologies like the intramolecular Diels-Alder reaction are valuable for creating bridged bicyclic systems. While not a direct participant in the cycloaddition, the functionalities of 2-(1-Methylhydrazinyl)acetic acid could be used to construct the diene or dienophile components necessary for such a reaction.
Integration into Peptidomimetics and Azapeptide Synthesis
The field of peptidomimetics seeks to create molecules that mimic the structure and function of peptides but with improved properties such as stability and bioavailability. Azapeptides, where the α-carbon of one or more amino acids is replaced by a nitrogen atom, are a prominent class of peptidomimetics. The 2-(1-Methylhydrazinyl)acetic acid structure is directly analogous to an N-methylated aza-amino acid.
Incorporating residues like 2-(1-Methylhydrazinyl)acetic acid into a peptide sequence introduces aza-peptide linkages. This substitution alters the local geometry and conformational flexibility of the peptide backbone. The absence of a hydrogen bond donor at the substituted nitrogen atom and the potential for altered rotational barriers around the N-N bond can lead to more predictable and rigid conformations. This conformational restriction can be a key design element in developing peptide analogs with enhanced binding affinity and selectivity for their biological targets.
Table 2: Comparison of Standard Peptide Linkage and Azapeptide Linkage
| Feature | Standard Peptide Linkage | Azapeptide Linkage (from 2-(1-Methylhydrazinyl)acetic acid) |
| Backbone atoms | -NH-CH(R)-CO- | -N(CH₃)-N(CO-R')-CO- |
| Hydrogen Bond Donor at α-N | Yes | No |
| Conformational Flexibility | Higher | Potentially Lower and More Defined |
The synthesis of peptides and peptidomimetics relies on the precise use of protecting groups to ensure that amide bonds are formed in the correct sequence. An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct reaction conditions without affecting each other.
Contribution to Chiral Synthesis and Stereoselective Reactions
The development of methods for controlling the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis, crucial for the production of pharmaceuticals and other bioactive compounds. The structural features of 2-(1-methylhydrazinyl)acetic acid suggest its derivatives could be valuable tools in achieving high levels of stereoselectivity.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Hydrazine derivatives have been successfully employed as efficient chiral auxiliaries in a variety of asymmetric reactions. Although specific studies on 2-(1-methylhydrazinyl)acetic acid derivatives as chiral auxiliaries are not prominent, the principles are well-established with analogous structures.
Furthermore, the hydrazine moiety can function as a powerful directing group in transition metal-catalyzed reactions, facilitating the activation of otherwise inert C-H bonds. A notable example is the use of 2-(1-methylhydrazinyl)pyridine (MHP) , a compound structurally similar to 2-(1-methylhydrazinyl)acetic acid, as an easily removable bidentate directing group. In a study, MHP was utilized in a cobalt-catalyzed direct C-H/N-H functionalization of thiophene-2-carbohydrazides with maleimides. nih.gov This process, a formal [4+2] cycloaddition, provides an efficient route to construct thiophene-fused pyridones. nih.gov The reaction demonstrates high efficiency and a broad substrate scope, with products obtained in good to excellent yields. nih.gov This application of a closely related methylhydrazinyl derivative underscores the potential of the 2-(1-methylhydrazinyl) group to act as an effective directing group in complex organic transformations.
Interactive Table: Representative Stereoselective Reactions Using Hydrazine-Based Auxiliaries/Directing Groups
| Reaction Type | Chiral Auxiliary/Directing Group | Substrate | Outcome | Diastereomeric/Enantiomeric Excess |
| Alkylation | SAMP/RAMP Hydrazones | Aldehydes/Ketones | α-Alkylated carbonyls | High de/ee |
| Michael Addition | Hydrazine Auxiliaries | α,β-Unsaturated Esters | β-Amino acid derivatives | Good to excellent de |
| C-H Functionalization | 2-(1-Methylhydrazinyl)pyridine (MHP) | Thiophene-2-carbohydrazides | Thiophene-fused pyridones | Not applicable (directing group) |
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The functional groups within 2-(1-methylhydrazinyl)acetic acid—specifically the hydrazine's N-H bonds (hydrogen bond donors), the lone pairs on the nitrogen atoms (hydrogen bond acceptors and coordination sites), and the carboxylic acid's O-H (donor) and C=O (acceptor) groups—make it an excellent candidate for constructing complex supramolecular architectures.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Hydrogen bonding is a primary driving force in these processes. Acylhydrazines and related hydrazide derivatives are well-known to form robust, self-assembled structures. For instance, studies on N′-(adamantan-2-ylidene)hydrazide derivatives reveal that multiple hydrogen bonds, including N-H···O and C-H···O interactions, are collectively responsible for creating self-assembled synthons in the crystal lattice. researchgate.net
Similarly, research on 2-(2-{[2-(4-Pyridylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid, a molecule also containing a hydrazone and a carboxylic acid moiety, shows that its crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov These include classical O-H···N and N-H···O hydrogen bonds, which link the molecules into a three-dimensional system. nih.gov Given that 2-(1-methylhydrazinyl)acetic acid possesses both strong hydrogen bond donors and acceptors, it is highly likely to participate in similar self-assembly processes, forming dimers, chains, or more complex networks. youtube.comyoutube.com The coordination ability of the hydrazine nitrogen atoms also allows for self-assembly driven by interactions with metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular structures. nih.gov
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. nih.gov The host contains a cavity or binding site that is complementary to the guest. The hydrazine moiety, with its combination of hydrogen-bonding capabilities and Lewis basic nitrogen atoms, can play a crucial role in the binding of guests.
While specific host-guest systems based on 2-(1-methylhydrazinyl)acetic acid are not documented, the principles can be inferred from related structures. For example, covalent organic frameworks (COFs) containing imine or hydrazine-like linkages can act as two-dimensional hosts for guest molecules. rsc.org The pores within these frameworks can be tailored to selectively bind guests based on size, shape, and chemical functionality. The carboxylic acid group of 2-(1-methylhydrazinyl)acetic acid could be used to anchor the molecule to a larger scaffold, while the methylhydrazine unit could project into a cavity, offering a specific binding site for guests through hydrogen bonding or coordination. For instance, a resorcinarene-based cavitand functionalized with a carboxylic acid group has been shown to encapsulate acetic acid as a guest, highlighting the role of the acid moiety in forming host-guest complexes. nih.gov
Potential as Monomers or Modifiers in Polymer Chemistry
Polymers are large molecules composed of repeating structural units, or monomers. The incorporation of functional monomers is a key strategy for creating advanced materials with tailored properties. The bifunctional nature of 2-(1-methylhydrazinyl)acetic acid makes it a promising candidate for use as either a monomer or a polymer modifier.
The 2-(1-methylhydrazinyl)acetic acid molecule contains two distinct reactive sites for polymerization: the carboxylic acid and the hydrazine group. The carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The hydrazine group, particularly the terminal -NH2, can react with dicarbonyl compounds (like dialdehydes or diketones) to form polyhydrazones, a class of polymers known for their thermal stability and interesting optical properties.
Alternatively, this compound could be grafted onto existing polymer backbones. For example, polymers containing reactive groups like acid chlorides or epoxides could be modified by reaction with the hydrazine moiety of 2-(1-methylhydrazinyl)acetic acid. This would introduce both the hydrazine and carboxylic acid functionalities into the polymer side chains. Such modified polymers could have applications in areas like metal ion chelation, drug delivery, or as functional coatings. For example, hydrogels fabricated by grafting acrylic acid onto chitosan (B1678972) have shown excellent performance in adsorbing pollutants from water, a function enhanced by the presence of carboxylic acid and amino groups. nih.gov The synthesis of polymers in acetic acid has also been explored for creating functional materials for biomedical applications. rsc.orgmdpi.com
Interactive Table: Potential Polymerization Reactions Involving 2-(1-Methylhydrazinyl)acetic Acid
| Polymerization Type | Co-monomer | Linkage Formed | Potential Polymer Class |
| Polycondensation | Diol (e.g., Ethylene Glycol) | Ester | Polyester |
| Polycondensation | Diamine (e.g., Hexamethylenediamine) | Amide | Polyamide |
| Polycondensation | Dialdehyde (e.g., Terephthalaldehyde) | Hydrazone | Polyhydrazone |
| Grafting Reaction | Polymer with Epoxide Groups | C-N bond | Functionalized Polymer |
Role as Cross-Linking Agents for Network Formation
There is no available research demonstrating the use of 2-(1-Methylhydrazinyl)acetic acid as a cross-linking agent for the formation of polymer networks. The bifunctional nature of the molecule, containing both a reactive hydrazine moiety and a carboxylic acid group, theoretically allows for reactions that could lead to cross-linking. The hydrazine group could react with electrophiles such as aldehydes, ketones, or epoxides, while the carboxylic acid could form ester or amide linkages. However, no studies have been published that investigate or confirm this potential application.
Biochemical and Mechanistic Biology Investigations of 2 1 Methylhydrazinyl Acetic Acid
Enzyme Interaction and Inhibition Studies (in vitro/molecular level)
There is currently no available research detailing the specific interactions of 2-(1-Methylhydrazinyl)acetic acid with any enzymes. Studies that would elucidate its potential as an enzyme inhibitor, including its mechanism of action and molecular targets, have not been published.
Mechanistic Characterization of Enzyme Inhibition
Information regarding the mechanistic characterization of enzyme inhibition by 2-(1-Methylhydrazinyl)acetic acid, such as whether it acts as a reversible, irreversible, or non-competitive inhibitor, is not present in the current body of scientific literature.
Identification and Characterization of Specific Molecular Targets
There are no published studies that have identified or characterized specific molecular targets of 2-(1-Methylhydrazinyl)acetic acid. Research into its potential binding to the active sites of enzymes or other proteins is required to understand its biological effects.
Structure-Activity Relationship (SAR) Studies for Enzyme Binding Affinity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. At present, no SAR studies for 2-(1-Methylhydrazinyl)acetic acid concerning its enzyme binding affinity have been reported.
Metabolic Pathways and Biotransformations (at the enzymatic/cellular level)
The metabolic fate of 2-(1-Methylhydrazinyl)acetic acid within biological systems remains uninvestigated. There is no information on how this compound is processed and transformed at the enzymatic and cellular levels.
Enzymatic Conversion and Metabolite Identification (in vitro)
No in vitro studies have been published that describe the enzymatic conversion of 2-(1-Methylhydrazinyl)acetic acid or identify any of its potential metabolites.
Role of Specific Enzyme Systems in the Compound's Biotransformation
The specific enzyme systems, such as cytochrome P450 or other metabolic enzymes, that may be involved in the biotransformation of 2-(1-Methylhydrazinyl)acetic acid have not been identified.
Cell-Free System Studies and In Vitro Biochemical Assays
While direct and extensive in vitro biochemical assays on 2-(1-Methylhydrazinyl)acetic acid are scarce, its context as a metabolite and a synthetic fragment provides some insight.
Direct studies on the cellular uptake and intracellular distribution of 2-(1-Methylhydrazinyl)acetic acid have not been published. However, its identity as a potential metabolite of the natural antibiotic negamycin (B1678013) offers some indirect information. researchgate.net Negamycin is characterized as a very polar, hydrophilic dipeptidic molecule with low plasma protein binding. researchgate.net As a metabolite, 2-(1-Methylhydrazinyl)acetic acid is also likely to be a polar molecule, which would suggest that its passive diffusion across cellular membranes is limited and may require transport mechanisms.
In pharmacokinetic studies involving rats and dogs, only a very small fraction (0.05-0.25% mol/mol) of administered negamycin was recovered from urine as 2-(1-Methylhydrazinyl)acetic acid, where it was identified as a potential reactive metabolite. researchgate.net This indicates that while it can be distributed and cleared via renal pathways, it represents a very minor metabolic fate of its parent compound. researchgate.net
There is no direct evidence of 2-(1-Methylhydrazinyl)acetic acid interacting with proteins or nucleic acids as a primary mode of action. Its significance is primarily noted in the context of being a synthetic precursor for compounds that do have such interactions.
Specifically, esters of 2-(1-Methylhydrazinyl)acetic acid, such as the tert-butyl and benzyl (B1604629) esters, are utilized as key hydrazine (B178648) building blocks in the chemical synthesis of negamycin derivatives. nih.govnih.gov These derivatives are designed as potential drug candidates that can induce read-through of premature stop codons during protein synthesis, thereby targeting the ribosome. nih.govnih.gov The activity of these final, more complex derivatives has been evaluated in cell-free protein expression systems, which underscores the relevance of this chemical scaffold in developing agents that interact with the protein synthesis machinery. nih.gov However, the activity resides in the final derivative, not the 2-(1-Methylhydrazinyl)acetic acid precursor itself. nih.gov
The parent antibiotic, negamycin, from which 2-(1-Methylhydrazinyl)acetic acid is a minor metabolite, is known to inhibit bacterial protein synthesis. researchgate.net This suggests a biological context related to the ribosome, although the role of the metabolite in this activity has not been established. researchgate.net No information was found regarding any direct interactions between 2-(1-Methylhydrazinyl)acetic acid and nucleic acids.
Advanced Analytical Methodologies for 2 1 Methylhydrazinyl Acetic Acid Research
Chromatographic Method Development for Reaction Monitoring and Purity Analysis
Chromatographic techniques are indispensable for tracking the progress of reactions that synthesize 2-(1-Methylhydrazinyl)acetic acid and for ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like amino acids and their derivatives. sigmaaldrich.com For 2-(1-Methylhydrazinyl)acetic acid, a polar compound, reversed-phase HPLC is a suitable approach. The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, and by the addition of modifiers such as acetic acid to control the pH. fresnostate.edunih.gov The use of acetic acid as an ion-pairing additive can enhance detection sensitivity compared to formic acid. nih.gov
Given that 2-(1-Methylhydrazinyl)acetic acid possesses a chiral center, chiral HPLC is essential for the separation of its enantiomers. This can be achieved through two primary strategies:
Direct Methods : Utilizing a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to their separation. chiralpedia.comresearchgate.net Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com
Indirect Methods : Involving the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com
The selection of the appropriate chiral separation strategy depends on the specific properties of the compound and the availability of suitable CSPs or CDAs. chiralpedia.comsigmaaldrich.com
Table 1: HPLC Parameters for Analysis of Related Compounds
| Parameter | Setting | Reference |
| Column | C-18, 30 cm | fresnostate.edu |
| Mobile Phase | 40% Methanol, 60% Water, 1.5% Glacial Acetic Acid | fresnostate.edu |
| Detection | UV | fresnostate.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com However, amino acids and their derivatives like 2-(1-Methylhydrazinyl)acetic acid are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. nih.govthermofisher.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net
Common derivatization techniques for amino acids include:
Silylation : This involves replacing active hydrogens in the molecule with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com
Acylation/Esterification : This two-step process can involve esterification of the carboxyl group followed by acylation of the amino groups. nih.gov
Once derivatized, the volatile derivative of 2-(1-Methylhydrazinyl)acetic acid can be analyzed by GC-MS, which couples the separation power of GC with the identification capabilities of mass spectrometry. mdpi.com The mass spectrometer provides information about the molecular weight and fragmentation pattern of the derivative, aiding in its identification. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Derivative Formed | Reference |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) derivative | sigmaaldrich.com |
| 2 M HCl in Methanol | Methyl ester | nih.gov |
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are crucial for the unambiguous structural confirmation of 2-(1-Methylhydrazinyl)acetic acid.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This technique is invaluable for confirming the molecular formula of newly synthesized compounds like 2-(1-Methylhydrazinyl)acetic acid. miamioh.edu
In addition to exact mass determination, HRMS provides detailed information about the fragmentation patterns of the molecule. researchgate.netresearchgate.net By analyzing the fragments produced upon ionization, it is possible to deduce the connectivity of atoms within the molecule, further corroborating its structure. miamioh.edulibretexts.org For instance, in a molecule containing a hydrazine (B178648) moiety, characteristic fragmentation pathways involving the N-N bond cleavage might be observed. raco.cat Analysis of the fragmentation graph of the protonated molecule can provide insights into the ion's structure. researchgate.net
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. slideshare.netbbhegdecollege.com For 2-(1-Methylhydrazinyl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural analysis. bruker.com
1D NMR (¹H and ¹³C) : ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. libretexts.orgyoutube.com The chemical shifts of the protons in 2-(1-Methylhydrazinyl)acetic acid would be influenced by the adjacent methyl, hydrazinyl, and carboxylic acid groups. washington.eduspectrabase.com ¹³C NMR provides information about the carbon skeleton of the molecule. rsc.orgnih.gov
2D NMR (e.g., COSY, HSQC, HMBC) : 2D NMR experiments provide correlations between different nuclei, which is essential for assembling the complete molecular structure. slideshare.net
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule.
The temperature dependence of NMR spectra can also provide insights into conformational changes, such as rotation around the N-N bond in hydrazine derivatives. rsc.org
Table 3: Expected NMR Data for 2-(1-Methylhydrazinyl)acetic Acid (Illustrative)
| Nucleus | Experiment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | 1D | ~2.5-3.0 | Singlet (CH₃) |
| ~3.0-3.5 | Singlet (CH₂) | ||
| ¹³C | 1D | ~40-50 | CH₃ |
| ~50-60 | CH₂ | ||
| ~170-180 | COOH |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure would reveal the geometry around the chiral center, the conformation of the hydrazinyl group, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. osti.gov Information on the crystal structures of related hydrazine derivatives can provide valuable comparative data. osti.gov
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies
No published studies utilizing Circular Dichroism (CD) spectroscopy for the chiral analysis or conformational studies of 2-(1-Methylhydrazinyl)acetic acid were found. While CD spectroscopy is a powerful technique for investigating chiral molecules, its application to this specific compound has not been documented in available scientific literature.
Electrochemical Analysis for Redox Property Characterization
A search for the electrochemical analysis of 2-(1-Methylhydrazinyl)acetic acid yielded no specific results. The subsections below are therefore placeholders for research that has not yet been published or made publicly available.
Cyclic Voltammetry Studies for Oxidation/Reduction Potentials
No data on the oxidation or reduction potentials of 2-(1-Methylhydrazinyl)acetic acid, as determined by cyclic voltammetry, are available in the current body of scientific literature.
Coulometry for Quantitative Redox Transformations
There are no documented studies applying coulometry to determine the quantitative redox transformations of 2-(1-Methylhydrazinyl)acetic acid.
Future Directions and Emerging Research Avenues for 2 1 Methylhydrazinyl Acetic Acid
Exploration of Novel and Sustainable Synthetic Paradigms
Currently, there is a lack of established, dedicated synthetic routes for 2-(1-Methylhydrazinyl)acetic acid in publicly accessible scientific literature. Future research should prioritize the development of efficient and environmentally benign synthesis methods. Exploration into green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic processes to minimize waste, will be crucial. Investigating one-pot syntheses or flow chemistry approaches could offer significant advantages in terms of yield, safety, and scalability. The development of such paradigms would be the foundational step to enabling broader research into this compound.
Integration into Advanced Catalysis and Organocatalysis Design
The bifunctional nature of 2-(1-Methylhydrazinyl)acetic acid, possessing both a basic hydrazine (B178648) group and an acidic carboxylic acid group, suggests its potential as a novel ligand in catalysis or as an organocatalyst itself. Future research could explore its coordination chemistry with various metal centers to form catalysts for a range of organic transformations. Furthermore, its potential as a chiral building block could be investigated for applications in asymmetric catalysis. The development of catalysts derived from this scaffold could offer new pathways for selective and efficient chemical synthesis.
Expanded Applications in Functional Materials Science
The hydrogen bonding capabilities of the carboxylic acid and hydrazine functional groups in 2-(1-Methylhydrazinyl)acetic acid make it an intriguing candidate for the design of new functional materials. Research in this area could focus on its use as a building block for supramolecular assemblies, metal-organic frameworks (MOFs), or functional polymers. The ability to form predictable intermolecular interactions could be harnessed to create materials with tailored properties, such as specific porosity, thermal stability, or responsiveness to external stimuli. These materials could find applications in areas such as gas storage, separation technologies, or as smart materials.
Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems
The structural similarity of 2-(1-Methylhydrazinyl)acetic acid to naturally occurring amino acids and other biological molecules suggests potential for interaction with biological systems. Future research should aim to understand these potential interactions at a molecular level. Computational modeling and in vitro studies could elucidate its binding affinity for various enzymes and receptors. Understanding these fundamental interactions is a prerequisite for exploring any potential pharmacological or biological applications.
Interdisciplinary Research Opportunities and Collaborative Initiatives
The multifaceted potential of 2-(1-Methylhydrazinyl)acetic acid necessitates a collaborative, interdisciplinary research approach. Synthetic chemists will be needed to develop efficient production methods, while materials scientists can explore its applications in new materials. Collaboration with computational chemists and biochemists will be essential to understand its molecular behavior and biological interactions. Fostering such collaborative initiatives will be key to unlocking the full scientific potential of this currently under-investigated compound.
Q & A
Q. What are the standard synthetic routes for 2-(1-Methylhydrazinyl)acetic acid, and what experimental conditions are critical for reproducibility?
The synthesis typically involves alkylation of methylhydrazine with halogenated acetic acid derivatives. For example, ethyl 2-bromo-2-methylpropionate reacts with methylhydrazine in tetrahydrofuran (THF) at 60°C under nitrogen for 66 hours, yielding 56% product after purification via reverse-phase chromatography . Alternative solvent-free methods, adapted from bishydrazine syntheses, employ monochloramine and hydroxyalkyl intermediates to reduce byproducts and improve safety . Key parameters include:
Q. What analytical techniques are recommended for characterizing 2-(1-Methylhydrazinyl)acetic acid?
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 285 [M+H]+ for intermediates) and purity .
- HPLC : Retention time analysis (e.g., 1.00 minute under SQD-FA05 conditions) ensures consistency .
- NMR : ¹H and ¹³C NMR verify structural integrity, particularly the methylhydrazinyl and acetic acid moieties.
Q. What safety protocols are essential when handling this compound?
- GHS Hazards : Classified as a flammable solid (Category 1) and skin irritant (Category 1A). Use flame-resistant labware and avoid static discharge .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory.
- Spill Management : Neutralize with sand or vermiculite, collect in sealed containers, and dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of 2-(1-Methylhydrazinyl)acetic acid?
Density Functional Theory (DFT) calculations can predict transition states and activation energies for alkylation or cyclization reactions. For example, cobalt-catalyzed cyclization of thiophene-carbohydrazides with maleimides (yielding fused pyridones) was guided by computational insights into regioselectivity . Key steps:
- Geometry Optimization : Use software like Gaussian or ORCA to model intermediates.
- Energy Profiling : Identify rate-limiting steps (e.g., hydrazine coordination to metal catalysts).
- Solvent Effects : Simulate polarity impacts using COSMO-RS models.
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from:
- Catalyst Loading : Excess metal catalysts (e.g., Co) may accelerate side reactions .
- Purification Methods : Column chromatography vs. recrystallization can affect yield (e.g., 41% vs. 56% in similar protocols ).
- Reaction Scale : Microscale reactions may underestimate byproduct formation.
Recommendation : Conduct Design of Experiments (DoE) to test variables like temperature, solvent, and stoichiometry systematically.
Q. How can researchers design hydrazinyl-acetic acid derivatives for pesticidal or pharmaceutical applications?
- Scaffold Modification : Introduce aryl or heteroaryl groups at the hydrazine nitrogen to enhance bioactivity. For example, phenoxy-acetic acid hydrazides showed pesticidal activity against Spodoptera litura .
- Structure-Activity Relationship (SAR) : Test substituent effects (e.g., electron-withdrawing groups on aryl rings) on target binding.
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted affinity for enzymes like acetylcholinesterase .
Q. What advanced crystallographic methods are suitable for structural elucidation of this compound?
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX software for refinement, particularly SHELXL for small-molecule structures. Key parameters:
- Powder XRD : Pair with Rietveld refinement for polymorph identification.
Key Recommendations for Researchers
- Prioritize solvent-free or green chemistry approaches to align with sustainability goals.
- Validate computational predictions with kinetic studies (e.g., stopped-flow UV-Vis for reaction intermediates).
- Collaborate with crystallographers for high-resolution structural data to resolve stereochemical ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
